molecular formula C18H14F3N3O3 B2476168 N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351599-95-5

N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2476168
CAS No.: 1351599-95-5
M. Wt: 377.323
InChI Key: YQYHLPBIWGMHKR-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Additionally, in the structure of N,N'-bis(substituted)oxamide compounds, the chlorohydroxyphenyl ring plane subtends an angle to the plane of the oxalamide unit, inclined to the hydroxypropyl substituent. Classical O—H⋯O and N—H⋯O hydrogen bonds give rise to a three-dimensional supramolecular structure (Wang et al., 2016).

Chemical Reactions and Catalysis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This catalytic system is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields (De et al., 2017).

Material Science and Polymer Applications

Bacterially synthesized poly(hydroxyalkanoate)s (PHAs) suffer from a low crystallization rate which is enhanced by using tailor-made oxalamide compounds as nucleators. The influence of nucleator configurations on the crystallization behavior of the PHAs was investigated, showing that oxalamide compounds with ringy terminal structures, especially the phenyl group, show higher nucleation efficiency and better compatibility in the PHAs matrix (Xu et al., 2017).

Corrosion Inhibition

Research has explored the impact of corrosion inhibition of some synthetic acrylamide derivatives on copper in nitric acid solution, using chemical and electrochemical methods. It was concluded that these compounds were effective corrosion inhibitors for copper, indicating a potential application for N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide derivatives in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)17(27,13-7-2-1-3-8-13)11-23-15(25)16(26)24-14-9-5-4-6-12(14)10-22/h1-9,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHLPBIWGMHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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